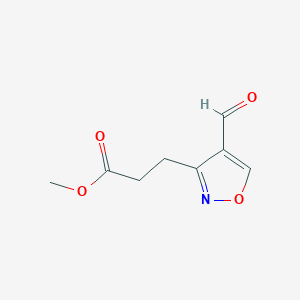

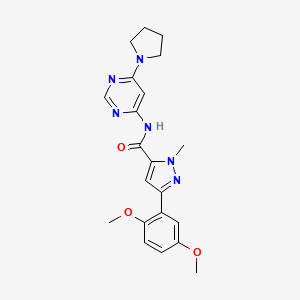

3-(4-甲酰-1,2-恶唑-3-基)丙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions including condensation, chlorination, and esterification processes. For instance, the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was achieved through the reaction of 1H-1,2,4-triazol with 3-(2,4-dichlorophenyl) propanoic acid, followed by subsequent chlorination and esterification steps . These methods could potentially be adapted for the synthesis of Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate has been characterized using various spectroscopic techniques, including IR, 1H NMR, and X-ray crystallography. For example, the structure of 4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one monohydrate was confirmed by X-ray single-crystal determination, which provided detailed information about the molecular geometry . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups and molecular structure. The presence of reactive sites such as the formyl group in the oxazole ring suggests that Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate could undergo various chemical reactions, including nucleophilic addition or condensation reactions. The reactivity in different solvent media can also be studied using computational methods, as demonstrated by the DFT calculations on the energetic behavior of the triazole compound in various solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with triazole and oxazole rings can be predicted using computational chemistry methods. For example, DFT calculations were used to predict the nonlinear optical properties, molecular electrostatic potentials, frontier molecular orbitals, and thermodynamic properties of a triazole compound . These properties are crucial for understanding the behavior of the compound under different physical conditions and for predicting its potential applications.

科学研究应用

合成和表征

- 3-(4-甲酰-1,2-恶唑-3-基)丙酸甲酯用于合成和表征新型化合物。例如,Božić 等人 (2017) 合成了一系列新型的 2-(5-芳基亚烷基-2,4-二氧代四氢噻唑-3-基)丙酸和它们相应的甲酯,利用各种技术对其进行了表征,并显示出对某些癌细胞具有显著的抗增殖作用 (Božić 等人,2017)。

抗增殖和抗菌活性

- 使用 3-(4-甲酰-1,2-恶唑-3-基)丙酸甲酯合成的化合物已对其抗增殖和抗菌活性进行了评估。Budama-Kilinc 等人 (2020) 使用通过涉及 8-甲酰-7-羟基-4-苯基香豆素的反应合成的化合物开发了一种用于癌症治疗的纳米级候选药物,并发现它对某些癌细胞系表现出毒性作用 (Budama-Kilinc 等人,2020)。

催化剂活化和转移氢化

- 3-(4-甲酰-1,2-恶唑-3-基)丙酸甲酯参与催化剂活化和转移氢化过程。Saleem 等人 (2014) 探索了基于 1,2,3-三唑配合物的催化剂,用于醇的氧化和羰基化合物的转移氢化 (Saleem 等人,2014)。

结构表征和药物设计

- 该化合物在结构表征和药物设计中至关重要,尤其是在新型药物的背景下。Dybowski 等人 (2021) 对一种新型合成大麻素进行了全面的分析和结构表征,为法医和临床研究做出了贡献 (Dybowski 等人,2021)。

新型杂环化合物的合成

- 它用于合成具有潜在生物活性的新型杂环化合物。Katariya 等人 (2021) 合成了新的 1,3-恶唑并吡啶基-吡唑啉,并评估了它们的抗癌和抗菌活性 (Katariya 等人,2021)。

安全和危害

属性

IUPAC Name |

methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-8(11)3-2-7-6(4-10)5-13-9-7/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIJNCSNMKKZTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=NOC=C1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-formyl-1,2-oxazol-3-yl)propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B2518277.png)

![3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518280.png)

![Bicyclo[4.1.0]heptan-3-amine](/img/structure/B2518282.png)

![2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2518287.png)

![Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2518290.png)

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2518293.png)